Dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate
Overview
Description
Dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate is a chemical compound with the molecular formula C9H9ClN2O4. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate typically involves the reaction of 5-chloropyrimidine-4-carboxylic acid with dimethyl malonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, THF), and bases (sodium hydride, potassium carbonate).
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Hydrolysis: 5-chloropyrimidine-4-carboxylic acid and methanol.
Reduction: Corresponding alcohols.
Scientific Research Applications
Dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pyrimidine-based drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit DNA synthesis by interfering with pyrimidine metabolism, which is crucial for cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(4-bromophenyl)propanedioate: A diester compound containing a bromophenyl ring substituted at the alpha position of a malonate ester group.
1,3-dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate: Another pyrimidine derivative with similar structural features.
Uniqueness
Dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its chlorine atom at the 5-position allows for selective substitution reactions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-15-8(13)6(9(14)16-2)7-5(10)3-11-4-12-7/h3-4,6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYSHYPVLFISCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=NC=NC=C1Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469732 | |
Record name | 2-(5-chloro-pyrimidin-4-yl)-malonic dimethylester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
809276-87-7 | |
Record name | 2-(5-chloro-pyrimidin-4-yl)-malonic dimethylester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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